molecular formula C9H12N2 B1444625 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine CAS No. 1803585-34-3

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine

Cat. No.: B1444625
CAS No.: 1803585-34-3
M. Wt: 148.2 g/mol
InChI Key: VVDHIRGUDDNSAN-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is a heterocyclic compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . This compound is characterized by a fused ring system consisting of a pyridine ring and an azepine ring, making it an interesting subject of study in the field of organic chemistry.

Scientific Research Applications

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine has several scientific research applications, including:

Future Directions

Given the potential use of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine derivatives as Bcl-xL protein inhibitors , future research could focus on exploring this mechanism further and developing these compounds for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 1,4-dihalobutanes in the presence of a base, leading to the formation of the desired azepine ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the pyridine or azepine rings.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific analogs and derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-8-7-10-5-2-4-9(8)11-6-1/h1,3,6,10H,2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDHIRGUDDNSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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